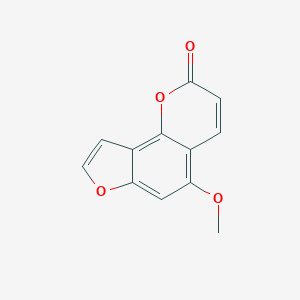

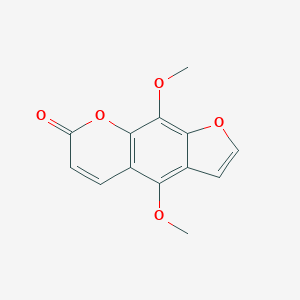

Izalpinina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Química: La estructura única de Izalpinin la hace interesante para los químicos sintéticos que exploran compuestos novedosos.

Biología: Los investigadores pueden investigar sus efectos sobre los procesos celulares y las posibles aplicaciones terapéuticas.

Medicina: Su citotoxicidad contra las células cancerosas sugiere un potencial como agente anticancerígeno.

Industria: Izalpinin podría inspirar el desarrollo de nuevos fármacos o materiales funcionales.

Análisis Bioquímico

Biochemical Properties

Izalpinin has been found to interact with several enzymes and proteins in biochemical reactions. For instance, it has been shown to have a strong binding affinity with five target proteins involved in the inflammatory process . The nature of these interactions is primarily inhibitory, contributing to Izalpinin’s anti-inflammatory effects .

Cellular Effects

Izalpinin has been observed to have significant effects on various types of cells and cellular processes. For example, it has been shown to reduce inflammation in a rat model on λ-carrageenan-induced plantar edema . This suggests that Izalpinin can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Izalpinin involves its interactions with biomolecules at the molecular level. For instance, Izalpinin can bind to the Arg86 and Lys14 sites of AKT1 protein through two hydroxyl and carbonyl groups, thus regulating AKT1 involved in PI3K/Akt/mTOR signaling pathway and producing anti-AD effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Izalpinin have been observed to change over time. For example, in a study investigating its anti-inflammatory effects, paw inflammation was measured at one-hour intervals for seven hours following the administration of λ-carrageenan . This suggests that Izalpinin’s effects may vary over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Izalpinin have been found to vary with different dosages in animal models. In a study on rats, significant differences were observed in the anti-inflammatory effects of Izalpinin at three concentrations (10 mg/kg, 20 mg/kg, 40 mg/kg) in the first and third hours after treatment . This suggests that the dosage of Izalpinin can influence its therapeutic effects.

Metabolic Pathways

These pathways can regulate gene transcription, cell death, cell proliferation, drug response, and protein phosphorylation .

Métodos De Preparación

Aislamiento: Izalpinin se puede aislar de las hojas de .

Rutas sintéticas: Si bien las rutas sintéticas específicas para Izalpinin no están ampliamente documentadas, su ocurrencia natural proporciona una fuente valiosa.

Análisis De Reacciones Químicas

Reactividad: Izalpinin probablemente experimenta varias reacciones, incluida la oxidación, la reducción y la sustitución.

Reactivos comunes: Reactivos como oxidantes (por ejemplo, KMnO4), agentes reductores (por ejemplo, NaBH4) y ácidos de Lewis (por ejemplo, AlCl3) pueden estar involucrados.

Productos principales: Los productos formados a partir de estas reacciones dependerían de las condiciones y reactivos específicos.

Mecanismo De Acción

Objetivos: Se necesitan más investigaciones, pero Izalpinin probablemente interactúa con objetivos moleculares específicos.

Vías: Puede modular las vías de señalización relacionadas con la supervivencia celular, la proliferación o la apoptosis.

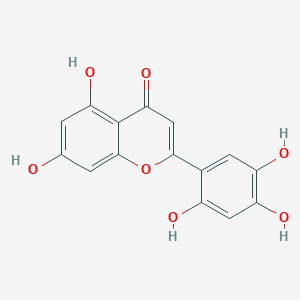

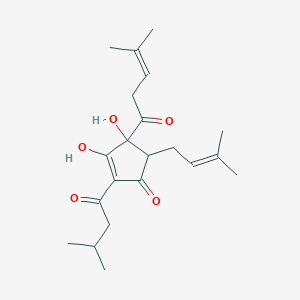

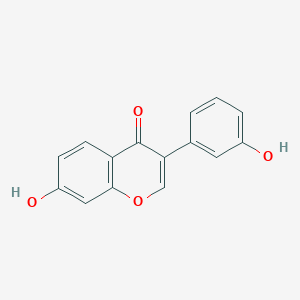

Comparación Con Compuestos Similares

Unicidad: La estructura distintiva de Izalpinin la diferencia de otras chalconas y flavonoides.

Compuestos similares: Si bien Izalpinin destaca, los compuestos relacionados incluyen otras chalconas y flavonoides.

Recuerde que el potencial completo de Izalpinin espera una mayor exploración a través de la investigación científica. Sus propiedades únicas lo convierten en un tema emocionante para la investigación en curso .

Propiedades

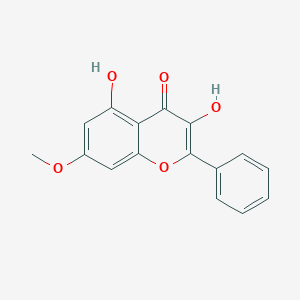

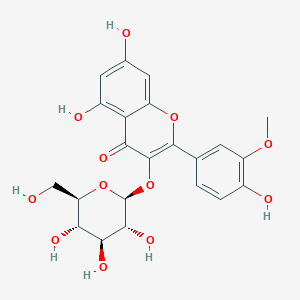

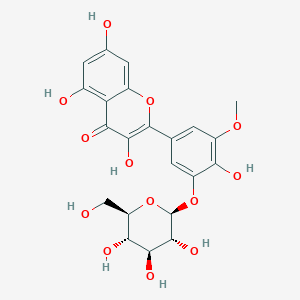

IUPAC Name |

3,5-dihydroxy-7-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-10-7-11(17)13-12(8-10)21-16(15(19)14(13)18)9-5-3-2-4-6-9/h2-8,17,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJNLMXWZXXHSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197377 | |

| Record name | Isalpinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-14-8 | |

| Record name | Isalpinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isalpinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B191616.png)